Cas no 1034189-82-6 (p38α inhibitor 1)

p38α inhibitor 1 structure
商品名:p38α inhibitor 1
p38α inhibitor 1 化学的及び物理的性質
名前と識別子
-
- p38alpha inhibitor 1
- ARRY797
- GTPL11095
- ARRY371797
- BDBM50314072
- compound 7 [PMID: 19950901]
- 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide
- 5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide
- p38α inhibitor 1
- DA-66433
- CHEMBL1088750
- ARRY-797; ARRY-371797
- SCHEMBL222635
- HY-114423
- p38-alpha- inhibitor 1
- G16613
- p38?? inhibitor 1
- 1036404-17-7
- p38 alpha inhibitor 1
- AKOS040733949
- EX-A3148
- p38a inhibitor 1
- 1034189-82-6
- ARRY-371797
- compound 7 (PMID: 19950901)
- MS-27245
- A inhibitor 1
- ARRY-797
- CS-0085271
- p38
-
- インチ: 1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
- InChIKey: IFGWYHGYNVGVRB-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1OC1=CC2C=NN(C=2C=C1C(NCCN(C)C)=O)CC(C)C)F
計算された属性
- せいみつぶんしりょう: 416.202382g/mol
- どういたいしつりょう: 416.202382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 416.5g/mol
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 59.4
p38α inhibitor 1 セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
p38α inhibitor 1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0085271-50mg |
p38α inhibitor 1 |
1034189-82-6 | 98.70% | 50mg |
$850.0 | 2022-04-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P884853-5mg |
p38α inhibitor 1 |
1034189-82-6 | ≥98% | 5mg |
¥1,539.00 | 2022-01-13 | |
DC Chemicals | DC20001-1 g |
p38α inhibitor 1 |
1034189-82-6 | >98% | 1g |
$2800.0 | 2022-02-28 | |
DC Chemicals | DC20001-250 mg |
p38α inhibitor 1 |
1034189-82-6 | >98% | 250mg |
$1400.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P884853-10mg |
p38α inhibitor 1 |
1034189-82-6 | ≥98% | 10mg |
¥2,462.40 | 2022-01-13 | |
Cooke Chemical | M5072935-5mg |
p38αinhibitor1? |
1034189-82-6 | ≥98% | 5mg |
RMB 1368.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1241683-5mg |
p38a inhibitor 1 |
1034189-82-6 | 98% | 5mg |
$340 | 2024-06-05 | |
Biosynth | JRB18982-50 mg |
P38Α inhibitor 1 |
1034189-82-6 | 50mg |
$887.00 | 2023-01-04 | ||
MedChemExpress | HY-114423-50mg |
p38α inhibitor 1 |
1034189-82-6 | 98.30% | 50mg |
¥5700 | 2024-07-20 | |
MedChemExpress | HY-114423-100mg |
p38α inhibitor 1 |
1034189-82-6 | 98.30% | 100mg |
¥8050 | 2024-07-20 |
p38α inhibitor 1 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
4. Book reviews
1034189-82-6 (p38α inhibitor 1) 関連製品
- 1235071-33-6(N-ethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide)
- 126457-99-6(De-amino Sparfloxacin)
- 6295-31-4(N-benzyl-2-hydroxypropanamide)
- 2171147-43-4((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid)
- 1094755-37-9(N-(2-Bromo-5-methoxybenzyl)cyclopropanamine)
- 1805393-24-1(Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylate)
- 1519741-00-4(1-(1-acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid)
- 33173-27-2((S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid)
- 910055-44-6(Benzaldehyde, 2-mercapto-5-methoxy-)
- 2137739-76-3(3-(Propan-2-yl)-1-{2-[6-(trifluoromethyl)piperidin-2-yl]ethyl}urea)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1034189-82-6)p38α inhibitor 1

清らかである:99%
はかる:10mg
価格 ($):295.0